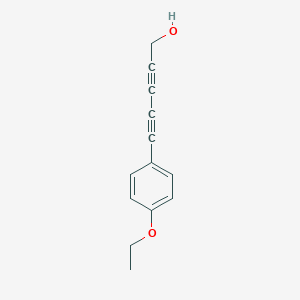
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is also known as EPDI and is a member of the penta-2,4-diyn-1-ol family. EPDI has shown promising results in scientific research, making it an exciting area of study for future research.
作用机制
EPDI exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. EPDI also inhibits the replication of certain viruses and bacteria by interfering with their replication machinery. Additionally, EPDI has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Biochemical and Physiological Effects:
EPDI has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins involved in cellular processes. EPDI has also been found to have anti-inflammatory effects, which can potentially be useful in the treatment of inflammatory diseases. Furthermore, EPDI has been found to have antioxidant properties, which can potentially protect cells from oxidative damage.
实验室实验的优点和局限性
EPDI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EPDI is also stable under various conditions, making it suitable for long-term storage. However, EPDI has some limitations in lab experiments. It is insoluble in water, which can limit its application in certain experiments. Additionally, the mechanism of action of EPDI is not fully understood, which can make it challenging to design experiments to test its effects.
未来方向
EPDI has shown promising results in various scientific research studies, making it an exciting area of study for future research. Some potential future directions for EPDI research include:
1. Further studies to elucidate the mechanism of action of EPDI.
2. Development of novel formulations to improve the solubility of EPDI.
3. Investigation of the potential use of EPDI in the treatment of neurodegenerative diseases.
4. Studies to determine the safety and efficacy of EPDI in animal models.
5. Investigation of the potential use of EPDI in combination with other therapeutic agents to enhance its effects.
In conclusion, 5-(4-Ethoxyphenyl)penta-2,4-diyn-1-ol is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, viral and bacterial infections, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EPDI and to determine its safety and efficacy in animal models.
合成方法
The synthesis of EPDI involves the reaction of 4-ethoxyphenylacetylene with propargyl alcohol in the presence of a palladium catalyst. This method has been optimized to produce high yields of EPDI with minimal by-products. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学研究应用
EPDI has been studied extensively for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anticancer, antiviral, and antibacterial activities. EPDI has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
196599-48-1 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
5-(4-ethoxyphenyl)penta-2,4-diyn-1-ol |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-9-7-12(8-10-13)6-4-3-5-11-14/h7-10,14H,2,11H2,1H3 |
InChI 键 |
PWDJWRNYJOXQKS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C#CC#CCO |
规范 SMILES |
CCOC1=CC=C(C=C1)C#CC#CCO |
同义词 |
2,4-Pentadiyn-1-ol,5-(4-ethoxyphenyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



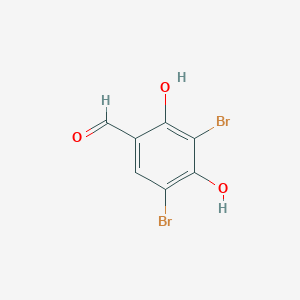
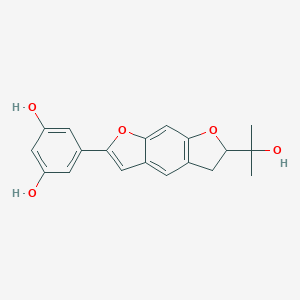
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
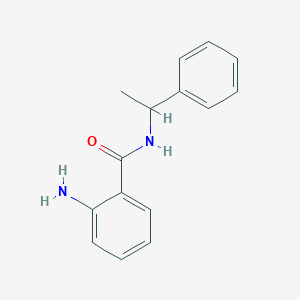
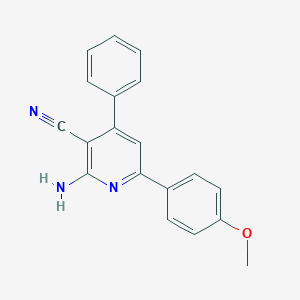

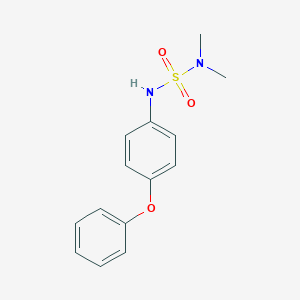

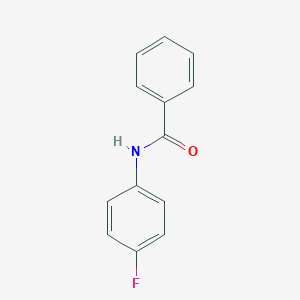
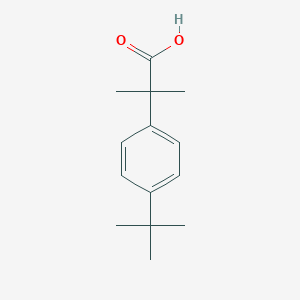
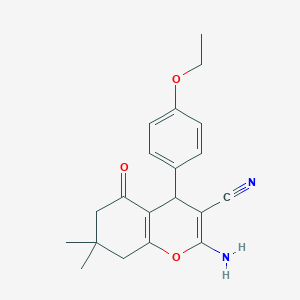
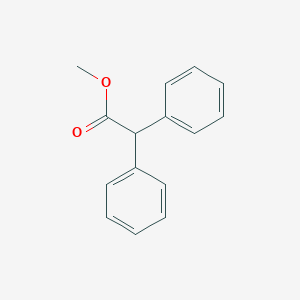

![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)